Dermostatin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

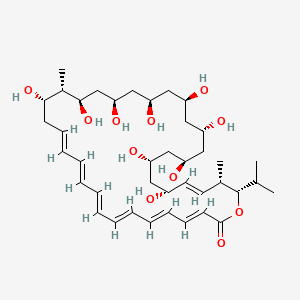

Dermostatin A, also known as this compound, is a useful research compound. Its molecular formula is C40H64O11 and its molecular weight is 720.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Dermostatin A has a molecular formula of C₃₅H₄₈O₁₄ and a molecular weight of approximately 680.84 g/mol. Its structure features multiple stereocenters, which contribute to its biological activity. The total synthesis of this compound has been achieved using innovative methods, including asymmetric acetate aldol reactions and selective cross-metathesis reactions, allowing for efficient construction of its complex structure .

Key Features of Synthesis:

- Convergent Synthesis: Combines fragments of similar complexity to enhance yield and simplify purification processes.

- Asymmetric Reactions: Utilizes chiral reagents to achieve high selectivity in the formation of stereocenters.

- Cross-Metathesis: Employs reactions between terminal olefins and trienals to construct polyene segments efficiently .

This compound exhibits potent antimicrobial properties, particularly against resistant strains of bacteria and fungi. Its mechanism of action involves interference with cellular processes in target organisms, which may vary depending on the microbial strain .

Antimicrobial Efficacy:

- In vitro Studies: Showed effectiveness against various pathogens, including resistant strains.

- In vivo Studies: Demonstrated lower efficacy compared to traditional antifungal agents like amphotericin B against Candida albicans, indicating a need for further research into its therapeutic applications .

Antimicrobial Agent

This compound is primarily researched for its potential as an antimicrobial agent. Its unique mechanism may provide alternatives to existing antibiotics in treating infections caused by resistant strains.

Research Tool

The compound serves as a valuable research tool in studying antibiotic resistance mechanisms and developing new therapeutic strategies. Its structural complexity allows for the exploration of various modifications that could enhance its efficacy or reduce toxicity.

Potential Therapeutic Development

The ongoing exploration of this compound's properties suggests potential applications in therapeutic development, particularly in treating infections where conventional antibiotics fail due to resistance .

Case Studies

Propriétés

Numéro CAS |

51053-36-2 |

|---|---|

Formule moléculaire |

C40H64O11 |

Poids moléculaire |

720.9 g/mol |

Nom IUPAC |

(3E,5E,7E,9E,11E,13E,16S,17S,18R,20R,22R,24S,26S,28R,30R,32R,33E,35S,36S)-16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-36-propan-2-yl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one |

InChI |

InChI=1S/C40H64O11/c1-27(2)40-28(3)18-19-30(41)20-31(42)21-32(43)22-33(44)23-34(45)24-35(46)25-36(47)26-38(49)29(4)37(48)16-14-12-10-8-6-5-7-9-11-13-15-17-39(50)51-40/h5-15,17-19,27-38,40-49H,16,20-26H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,19-18+/t28-,29-,30-,31-,32-,33+,34-,35+,36+,37-,38+,40-/m0/s1 |

Clé InChI |

LSYAYTGVPHMMBZ-YPCSGYANSA-N |

SMILES |

CC1C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O |

SMILES isomérique |

C[C@H]1/C=C/[C@@H](C[C@@H](C[C@@H](C[C@H](C[C@@H](C[C@H](C[C@H](C[C@H]([C@H]([C@H](C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O[C@H]1C(C)C)O)C)O)O)O)O)O)O)O)O |

SMILES canonique |

CC1C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O |

Synonymes |

dermostatin A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.